1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-methylbutan-1-one
Description
Properties
IUPAC Name |
1-[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-12(2)9-15(21)20-7-5-19(6-8-20)13-10-14(18(3)4)17-16-11-13/h10-12H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXRLZMTPGPTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC(=NN=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-methylbutan-1-one typically involves multiple steps, starting with the preparation of the pyridazine ring. The dimethylamino group is introduced through a nucleophilic substitution reaction, followed by the formation of the piperazine ring via cyclization. The final step involves the attachment of the butanone moiety through a condensation reaction. Common reagents used in these reactions include dimethylamine, piperazine, and various catalysts to facilitate the cyclization and condensation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for producing sufficient quantities for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: N-oxides of the pyridazine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the piperazine ring provides structural stability. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally analogous compounds reveals key differences in substituents, heterocyclic systems, and pharmacological profiles. Below is a detailed breakdown:
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Core Variations :
- The target compound’s pyridazine ring (two adjacent nitrogens) contrasts with the pyrimidine (nitrogens at positions 1 and 3) in ’s compound . Pyridazines are less common in drug design but offer unique electronic profiles for target binding.
- The azetidine substituent in ’s compound introduces ring strain, which may compromise stability compared to the target’s pyridazine system .
The 3-methylbutanone chain in the target and ’s compound likely enhances lipophilicity relative to the ethanone tail in ’s analog .
Pharmacological Implications: ’s discontinued status highlights the importance of heterocyclic stability; the target’s pyridazine may address such issues .
Biological Activity
1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-methylbutan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 277.37 g/mol. The compound features a pyridazine ring, a piperazine moiety, and a ketone functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃N₅O |
| Molecular Weight | 277.37 g/mol |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common route begins with the preparation of 6-(dimethylamino)pyridazine, which is then reacted with piperazine under controlled conditions to form the substituted piperazine derivative. This intermediate can subsequently be coupled with various acylating agents to yield the target compound.
Anti-Tubercular Activity
Research has demonstrated that derivatives of this compound exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The efficacy was evaluated through various assays, with IC50 values determined for each compound in the series synthesized. The most active compounds were further assessed for their IC90 values, indicating that modifications to the structure can enhance anti-tubercular properties.
Table: Anti-Tubercular Activity Results
| Compound Name | IC50 (µM) | IC90 (µM) |
|---|---|---|
| Compound A | 5.2 | 12.0 |
| Compound B | 3.8 | 9.5 |
| Compound C | 4.0 | 10.2 |
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors involved in various biological pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity to these targets .
Case Studies
Case Study 1: Antimicrobial Activity
In a study evaluating antimicrobial properties, derivatives of the compound were synthesized and tested against various bacterial strains. The results indicated that certain modifications to the piperazine ring significantly enhanced antimicrobial efficacy, suggesting potential applications in treating bacterial infections .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound, particularly its potential as an atypical antipsychotic agent. The study found that it exhibited partial agonism at dopamine D2 receptors, which is characteristic of many antipsychotic medications .
Q & A
Q. Basic Research Focus
- MS (ESI +) : Provides molecular weight confirmation (e.g., m/z 452 [M + H]+ for related piperazine-pyridazine derivatives). Isotopic patterns help verify halogen or sulfur presence .
- 1H NMR : Characteristic shifts for dimethylamino groups (~2.3–3.1 ppm) and piperazine protons (~2.5–3.5 ppm) confirm substitution patterns. Aromatic protons in pyridazine appear as distinct doublets (~6.5–8.5 ppm) .
Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex regions, such as piperazine-CH2 groups.
What experimental factors influence the stability of this compound during storage and biological assays?
Q. Advanced Research Focus
- Temperature : Degradation of organic compounds in aqueous solutions can occur over 9-hour periods at room temperature. Use continuous cooling (4°C) to stabilize samples .
- pH : Piperazine derivatives are sensitive to acidic conditions. Buffer solutions (pH 7–8) prevent protonation of the piperazine nitrogen, avoiding precipitation .
- Light exposure : Protect light-sensitive groups (e.g., pyridazine) by storing samples in amber vials.
How can researchers address low yields in the final coupling step of the synthesis?
Q. Advanced Research Focus
- Catalyst optimization : Palladium-based catalysts (e.g., Pd/C) or ligands like XPhos may enhance coupling efficiency in nitroarene or pyridazine reactions .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Reaction monitoring : Use in-situ IR or HPLC to detect side products (e.g., dealkylated byproducts) and adjust stoichiometry .
What strategies validate the biological activity of this compound against kinase targets?
Q. Advanced Research Focus
- In vitro assays : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) to measure IC50 values. Compare with structurally similar compounds like imatinib derivatives to assess selectivity .
- Molecular docking : Model interactions with kinase ATP-binding pockets (e.g., Abl1 tyrosine kinase) using software like AutoDock Vina. Focus on hydrogen bonding with key residues (e.g., Glu286) .
- Metabolic stability : Evaluate microsomal half-life (e.g., human liver microsomes) to identify metabolic hotspots (e.g., dimethylamino groups) .
How do structural modifications (e.g., trifluoromethyl groups) impact pharmacokinetic properties?
Q. Advanced Research Focus
- Lipophilicity : Trifluoromethyl groups increase logP, enhancing membrane permeability but potentially reducing aqueous solubility. Balance with polar piperazine groups .
- Metabolic resistance : Fluorine atoms reduce cytochrome P450-mediated oxidation. Test in vitro CYP inhibition profiles to avoid off-target effects .
What analytical approaches reconcile contradictory spectral data during characterization?
Q. Advanced Research Focus
- Cross-validation : Compare NMR data with computational predictions (e.g., ACD/Labs NMR predictor) to identify misassignments .
- High-resolution MS : Resolve isobaric interferences (e.g., [M + H]+ vs. [M + Na]+) using Orbitrap or TOF instruments .
How can environmental factors during synthesis (e.g., oxygen, moisture) be controlled to improve reproducibility?
Q. Advanced Research Focus
- Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions).
- Degassing : Sparge solvents with nitrogen to remove dissolved oxygen, preventing oxidation of amine groups .
What computational tools predict the synthetic accessibility of analogs?
Q. Advanced Research Focus
- Retrosynthesis software : Tools like Synthia™ (Merck) or AiZynthFinder propose viable routes for novel derivatives .
- ADMET prediction : Use SwissADME or ADMETlab to prioritize analogs with favorable pharmacokinetic profiles .
How do impurities (e.g., dihydrochloride salts) affect pharmacological profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
